molecular formula C16H13NO2S B8521491 Ethyl 2-phenyl-benzothiazole-6-carboxylate

Ethyl 2-phenyl-benzothiazole-6-carboxylate

Cat. No.: B8521491
M. Wt: 283.3 g/mol
InChI Key: XWFADCVMDRCPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-phenyl-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

ethyl 2-phenyl-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C16H13NO2S/c1-2-19-16(18)12-8-9-13-14(10-12)20-15(17-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

XWFADCVMDRCPCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-bromo-benzothiazole-6-carboxylate 1w (300 mg, 1.05 mmol), phenylboronic acid 1x (192 mg, 1.57 mmol), K2CO3 (188 mg, 1.36 mmol) and Pd(dppf)Cl2.CH2Cl2 (43 mg, 0.05 mmol) in dioxane (2 mL) and H2O (0.4 ml) was heated at 120° C. for 25 min under microwave. The reaction mixture was diluted with CH2Cl2, washed with H2O, dried over Na2SO4, and concentrated. Purification by flash column chromatography (silica gel, 15% EtOAc/heptane) gave 1y (220 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Quantity
43 mg
Type
solvent
Reaction Step Three
Name

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